Cas no 2171281-03-9 ((2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

(2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid structure
2171281-03-9 structure
商品名:(2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid
CAS番号:2171281-03-9
MF:C27H25BrN2O5
メガワット:537.401806592941
CID:5958335
PubChem ID:165536501

(2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid
    • EN300-1511383
    • 2171281-03-9
    • (2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
    • インチ: 1S/C27H25BrN2O5/c1-2-7-24(26(32)33)29-25(31)16-12-13-23(22(28)14-16)30-27(34)35-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-14,21,24H,2,7,15H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
    • InChIKey: HXSUHORNWBXLHU-XMMPIXPASA-N
    • ほほえんだ: BrC1C=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H](C(=O)O)CCC)=O

計算された属性

  • せいみつぶんしりょう: 536.09468g/mol
  • どういたいしつりょう: 536.09468g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 742
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

(2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1511383-0.5g
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
0.5g
$2336.0 2023-06-05
Enamine
EN300-1511383-5.0g
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
5g
$7058.0 2023-06-05
Enamine
EN300-1511383-10000mg
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
10000mg
$10464.0 2023-09-27
Enamine
EN300-1511383-50mg
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
50mg
$2044.0 2023-09-27
Enamine
EN300-1511383-250mg
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
250mg
$2239.0 2023-09-27
Enamine
EN300-1511383-1000mg
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
1000mg
$2433.0 2023-09-27
Enamine
EN300-1511383-0.1g
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
0.1g
$2142.0 2023-06-05
Enamine
EN300-1511383-100mg
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
100mg
$2142.0 2023-09-27
Enamine
EN300-1511383-1.0g
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
1g
$2433.0 2023-06-05
Enamine
EN300-1511383-5000mg
(2R)-2-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2171281-03-9
5000mg
$7058.0 2023-09-27

(2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 関連文献

(2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acidに関する追加情報

(2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid

The compound with CAS No. 2171281-03-9, known as (2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and biochemistry. This compound is characterized by its complex structure, which includes a pentanoic acid backbone, a fluorenylmethoxycarbonyl (Fmoc) group, and a bromo-substituted aromatic ring. The stereochemistry at the second carbon atom (denoted by the (R) configuration) plays a crucial role in determining its biological activity and pharmacokinetic properties.

Recent advancements in chemical synthesis have enabled the precise construction of this molecule, leveraging state-of-the-art methodologies such as stereoselective synthesis and advanced coupling reactions. The Fmoc group, a well-known protecting group in peptide synthesis, is strategically positioned to facilitate controlled deprotection during biological assays. This feature makes the compound particularly valuable in drug discovery programs targeting specific enzyme activities or receptor interactions.

The presence of the bromine atom at the third position of the aromatic ring introduces unique electronic and steric properties to the molecule. Bromine substitution is known to enhance lipophilicity and improve membrane permeability, which are critical factors for drug bioavailability. Moreover, the amino group attached to the aromatic ring via an Fmoc linker suggests potential applications in peptide-based therapeutics or as a building block for more complex molecular architectures.

Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how even minor structural variations can significantly impact biological activity. The (R)-configuration at the second carbon atom of this compound has been shown to optimize interactions with target proteins, potentially leading to higher efficacy and reduced off-target effects. This makes it an attractive candidate for further exploration in therapeutic development.

In terms of synthesis, this compound represents a pinnacle of modern organic chemistry. Its construction involves multiple steps, including Friedel-Crafts acylation, Suzuki coupling reactions, and stereoselective reductions. The use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming its structure and purity. These analytical techniques ensure that the compound meets rigorous quality standards required for preclinical studies.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed promising binding affinities with various therapeutic targets, including kinases and proteases. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, paving the way for rational drug design strategies.

From a pharmacological perspective, this compound exhibits intriguing bioactivity profiles. Initial assays have demonstrated moderate inhibitory effects on selected enzymes, suggesting potential applications in treating conditions such as inflammation or neurodegenerative diseases. However, further research is needed to fully elucidate its mechanism of action and safety profile.

In conclusion, (2R)-2-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid represents a cutting-edge molecule with immense potential in the pharmaceutical industry. Its intricate structure, combined with advanced synthetic techniques and computational analysis, positions it as a key player in future drug discovery efforts.

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